molecular formula C7H8N4S B072884 Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)- CAS No. 1200-00-6

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

Cat. No. B072884
CAS RN: 1200-00-6
M. Wt: 180.23 g/mol
InChI Key: QTSJJDIDTYFLFC-YHYXMXQVSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-pyridinylmethylene)hydrazinecarbothioamide derivatives involves chemical methods that allow for the formation of these compounds with specific configurations and properties. These compounds can act as ligands forming coordination compounds with metals such as copper and nickel, which have shown potential in inhibiting the growth of certain cancer cells (Pakhontsu et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been explored through methods like single-crystal X-ray diffraction, showing that they can form stable structures with metal ions. The compounds often exhibit planar geometries, which is crucial for their ability to act as bridging ligands in coordination complexes (Jayakumar et al., 2011).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions forming coordination compounds with different metals. The reactivity and the types of compounds formed depend significantly on the metal ions and the conditions under which the reactions occur. The compounds have been shown to inhibit in vitro growth of myeloid human leukemia HL-60 cancer cells, indicating potential therapeutic properties (Pakhontsu et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, have been extensively studied. These properties are crucial for understanding the conditions under which these compounds can be utilized in practical applications. For instance, solubility studies help in understanding the bioavailability and material processing aspects (Shakeel et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(4-pyridinylmethylene)hydrazinecarbothioamide derivatives include their ability to act as ligands in coordination chemistry, forming complexes with various metals. These complexes have been studied for their electrochemical properties, indicating potential for applications in electronic devices and sensors (Ehsani et al., 2019).

Scientific Research Applications

Coordination Chemistry and Materials Science

Hydrazinecarbothioamide derivatives have been explored for their ability to form coordination compounds with metals such as copper and nickel. These compounds act as bridging ligands, forming complexes that exhibit inhibition against the growth of human leukemia cancer cells at specific concentrations, highlighting their potential in medicinal chemistry and oncology research (Pakhontsu et al., 2014). Moreover, these coordination compounds have been studied for their structural characteristics and potential applications in creating materials with unique properties (Alonso et al., 2001).

Biological Investigations

The biological activity of hydrazinecarbothioamide compounds has been a subject of interest, particularly in antimicrobial and antifungal research. Some derivatives have demonstrated significant antifungal activities and antioxidant properties, suggesting their utility in the development of new therapeutic agents (Al-Amiery et al., 2012). These findings open up possibilities for their use in treating fungal infections and as potential antioxidant agents.

Drug Discovery and Molecular Docking Studies

Molecular docking studies have shown that certain hydrazinecarbothioamide derivatives exhibit potent anti-tubercular activity, comparable to reference drugs like Rifampicin and Isoniazid. This highlights their potential as novel therapeutic agents against tuberculosis, a global health concern (Ambhore et al., 2019). Furthermore, the synthesis and structural characterization of these compounds provide insights into their chemical properties, laying the groundwork for future drug development.

Synthesis and Characterization

The synthesis and characterization of hydrazinecarbothioamide derivatives have been extensively studied, offering insights into their chemical structure and properties. These studies have led to the development of compounds with potential applications in various fields, including chemistry and materials science (Bermejo et al., 2001).

properties

IUPAC Name

[(E)-pyridin-4-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-1-3-9-4-2-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSJJDIDTYFLFC-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarbothioamide, 2-(4-pyridinylmethylene)-

CAS RN

1200-00-6
Record name 4-Formylpyridine thiosemicarbazone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinaldehyde thiosemicarbazone
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